molecular formula C10H8N2O4 B1591883 4-Methyl-7-nitro-1H-indole-2-carboxylic acid CAS No. 289483-79-0

4-Methyl-7-nitro-1H-indole-2-carboxylic acid

Cat. No.: B1591883
CAS No.: 289483-79-0
M. Wt: 220.18 g/mol
InChI Key: JSUMKFMYTCTHTB-UHFFFAOYSA-N
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Description

4-Methyl-7-nitro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes a methyl group at the 4-position, a nitro group at the 7-position, and a carboxylic acid group at the 2-position of the indole ring.

Biochemical Analysis

Biochemical Properties

4-Methyl-7-nitro-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways . The compound’s nitro group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their function. Additionally, this compound can interact with DNA, potentially affecting gene expression and cellular processes .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate the expression of genes related to these pathways, leading to altered cellular responses. In cancer cells, this compound has demonstrated the ability to induce apoptosis, thereby inhibiting cell proliferation . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, potentially altering the flux of metabolites through various pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its nitro and carboxylic acid groups . These interactions can lead to enzyme inhibition or activation, depending on the target. For example, this compound has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response . Additionally, the compound can affect gene expression by binding to DNA and modulating transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained modulation of cellular processes, including gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert anti-inflammatory and anticancer effects without significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, potentially leading to oxidative stress and cellular damage . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, and it can accumulate in specific tissues, such as the liver and kidneys . The distribution of this compound is influenced by its physicochemical properties, including its lipophilicity and molecular size . These factors determine the compound’s ability to cross cellular membranes and reach its target sites .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, this compound can interact with DNA and transcription factors, modulating gene expression . In the mitochondria, the compound can affect mitochondrial function and energy production by interacting with key enzymes involved in oxidative phosphorylation .

Preparation Methods

The synthesis of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to yield the desired indole derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-Methyl-7-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Methyl-7-nitro-1H-indole-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

4-Methyl-7-nitro-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:

The presence of the methyl and nitro groups in this compound makes it unique, contributing to its distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-7-nitro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-5-2-3-8(12(15)16)9-6(5)4-7(11-9)10(13)14/h2-4,11H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUMKFMYTCTHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595935
Record name 4-Methyl-7-nitro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289483-79-0
Record name 4-Methyl-7-nitro-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289483-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-7-nitro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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